molecular formula C18H18ClN3O3 B2964971 3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941947-01-9

3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2964971
CAS RN: 941947-01-9
M. Wt: 359.81
InChI Key: QSMJWYHULICDHE-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the core structure. The nitrogen atom’s location in the pyridine ring can result in four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines can be complex and involve multiple steps. For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one .

Scientific Research Applications

Anticancer Research

Pyridopyrimidines have shown promise in anticancer research due to their ability to interact with various biological targets. The chlorophenyl group in the compound could potentially enhance its anticancer properties by facilitating interactions with cellular components. Studies have indicated that similar compounds exhibit good antitumor effects .

Neuroprotective Agents

Research has suggested that pyridopyrimidine derivatives can serve as neuroprotective agents. They may offer therapeutic potential for neurodegenerative diseases, ischemic stroke, and traumatic brain injury by inhibiting pathways that lead to neuronal death .

Anti-inflammatory Applications

The structural features of pyridopyrimidines allow them to act as anti-inflammatory agents. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound’s ability to modulate inflammatory responses could be harnessed in the development of new treatments .

Antimicrobial Activity

Pyridopyrimidine derivatives have been evaluated for their antimicrobial activity. Their interaction with bacterial enzymes and potential to disrupt microbial cell processes make them candidates for antibiotic drug development .

Enzyme Inhibition

Compounds like 3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of DNA. This property is valuable in the design of drugs targeting rapidly dividing cells, such as cancer cells .

Therapeutic Drug Development

The pyridopyrimidine scaffold is present in several therapeutic drugs. Its versatility allows for the development of a wide range of therapeutics, including those for cancer, arthritis, and other conditions. The compound could be a precursor or a model for designing new drugs with improved efficacy and safety profiles .

Mechanism of Action

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines are likely to involve further exploration of their therapeutic potential. Given their wide range of biological activities, these compounds are of great interest for the development of new therapies .

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-4-25-15-11(2)9-20-16-14(15)17(23)22(18(24)21(16)3)10-12-6-5-7-13(19)8-12/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMJWYHULICDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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